molecular formula C17H28O2Se B14437216 2-Methoxy-1-(phenylselanyl)decan-3-OL CAS No. 74824-96-7

2-Methoxy-1-(phenylselanyl)decan-3-OL

Cat. No.: B14437216
CAS No.: 74824-96-7
M. Wt: 343.4 g/mol
InChI Key: WFJLSUYSYOHEII-UHFFFAOYSA-N
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Description

2-Methoxy-1-(phenylselanyl)decan-3-OL is an organic compound that belongs to the class of alcohols It features a methoxy group, a phenylselanyl group, and a hydroxyl group attached to a decane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-(phenylselanyl)decan-3-OL typically involves the reaction of a decane derivative with phenylselenol and methanol under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the proper formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-(phenylselanyl)decan-3-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the phenylselanyl group.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly used.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of decane derivatives without the phenylselanyl group.

    Substitution: Formation of various substituted decane derivatives.

Scientific Research Applications

2-Methoxy-1-(phenylselanyl)decan-3-OL has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-1-(phenylselanyl)decan-3-OL involves its interaction with specific molecular targets. The phenylselanyl group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The methoxy and hydroxyl groups can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-1-(phenylselanyl)octan-3-OL: Similar structure but with a shorter carbon chain.

    2-Methoxy-1-(phenylselanyl)hexan-3-OL: Another similar compound with an even shorter carbon chain.

Uniqueness

2-Methoxy-1-(phenylselanyl)decan-3-OL is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

74824-96-7

Molecular Formula

C17H28O2Se

Molecular Weight

343.4 g/mol

IUPAC Name

2-methoxy-1-phenylselanyldecan-3-ol

InChI

InChI=1S/C17H28O2Se/c1-3-4-5-6-10-13-16(18)17(19-2)14-20-15-11-8-7-9-12-15/h7-9,11-12,16-18H,3-6,10,13-14H2,1-2H3

InChI Key

WFJLSUYSYOHEII-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C(C[Se]C1=CC=CC=C1)OC)O

Origin of Product

United States

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